molecular formula C11H16N4 B2478213 2-Hydrazino-1-isobutyl-1H-benzimidazole CAS No. 500149-10-0

2-Hydrazino-1-isobutyl-1H-benzimidazole

Cat. No.: B2478213
CAS No.: 500149-10-0
M. Wt: 204.277
InChI Key: XODJYMCYDYSVBT-UHFFFAOYSA-N
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Description

Significance and Research Interest within Benzimidazole (B57391) Chemistry

The significance of 2-hydrazino-benzimidazole derivatives stems primarily from their role as key building blocks for the synthesis of a larger family of compounds, most notably hydrazones. The hydrazino group readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone linkages (-N-N=CH-). nih.gov This synthetic accessibility allows for the creation of extensive libraries of benzimidazole-hydrazone derivatives, which have been a major focus of research.

Studies have shown that compounds incorporating the benzimidazole-hydrazone moiety possess a broad spectrum of pharmacological activities. nih.gov These include potential applications as anticancer, antimicrobial, and antioxidant agents. researchgate.net The research interest is fueled by the modular nature of their synthesis; by varying the aldehyde or ketone reactant, chemists can systematically modify the structure of the final compound and study the structure-activity relationships (SAR) to optimize for a desired biological effect. For instance, certain derivatives have shown promising results against various cancer cell lines, such as breast cancer (MCF7). researchgate.net

Overview of Structural Features Relevant to Research Directions

The molecular architecture of 2-Hydrazino-1-isobutyl-1H-benzimidazole contains two key features that direct its research applications: the N-1 isobutyl group and the C-2 hydrazino group.

The C-2 Hydrazino Group: The hydrazino moiety at the C-2 position is the primary site of chemical reactivity. It serves as a potent nucleophile, enabling the straightforward synthesis of a wide range of derivatives. researchgate.netsci-hub.se The condensation reaction to form hydrazones is a cornerstone of its utility. nih.gov The resulting hydrazone derivatives possess a conjugated system that can be critical for biological activity and allows for diverse structural modifications. The nitrogen atoms in the hydrazino group can also act as hydrogen bond donors and acceptors, which is a critical aspect of molecular recognition in biological systems. nih.gov

The combination of the stable, biologically active benzimidazole core, the modulating isobutyl group, and the synthetically versatile hydrazino group makes this compound a compound of significant academic and potentially practical interest.

Data on Related Compounds

Table 1: Physicochemical Properties of 2-Hydrazino-1H-benzimidazole (Parent Core)

PropertyValue
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Appearance Dark Brown Solid
pKa 6.07 ± 0.20 (Predicted)
Solubility Slightly soluble in DMSO (heated) and Methanol

Data sourced from references chemicalbook.comscbt.com. This data is for the parent compound without the N-1 isobutyl substituent.

Table 2: Spectroscopic Data for N-Butyl-1H-benzimidazole (N-1 Alkyl Analogue)

Spectroscopic MethodObserved Peaks
UV-Vis (Experimental) 248 nm, 295 nm
UV-Vis (Theoretical) 248 nm

Data sourced from references mdpi.comresearchgate.net. This data provides insight into the electronic properties of an N-alkylated benzimidazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-methylpropyl)benzimidazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-8(2)7-15-10-6-4-3-5-9(10)13-11(15)14-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODJYMCYDYSVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Routes

Direct Synthesis of 2-Hydrazino-1-isobutyl-1H-benzimidazole

The direct synthesis of the title compound predominantly involves the nucleophilic substitution of a suitable leaving group at the 2-position of the 1-isobutyl-1H-benzimidazole scaffold with hydrazine (B178648). A common and effective precursor for this transformation is 2-chloro-1-isobutyl-1H-benzimidazole.

Key Synthetic Steps and Precursors

The key precursor for this direct approach is 2-chloro-1-isobutyl-1H-benzimidazole. The synthesis of this intermediate is a critical step. A general and widely applicable method for the synthesis of 2-chlorobenzimidazoles starts from o-phenylenediamine (B120857). This involves a two-step process:

Formation of 1-isobutyl-1H-benzo[d]imidazol-2(3H)-one: The initial step is the reaction of o-phenylenediamine with a reagent that provides the carbonyl group at the 2-position and allows for the introduction of the isobutyl group at the N1 position.

Chlorination: The resulting benzimidazol-2-one (B1210169) is then chlorinated to yield 2-chloro-1-isobutyl-1H-benzimidazole. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additive like phosphorus pentachloride (PCl₅) derpharmachemica.com.

Once the 2-chloro-1-isobutyl-1H-benzimidazole intermediate is obtained, the final step is the reaction with hydrazine hydrate (B1144303). This reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydrazine molecule displaces the chloride ion at the 2-position of the benzimidazole (B57391) ring.

Optimized Reaction Conditions and Solvents

For the final conversion to this compound, the reaction is typically carried out by refluxing 2-chloro-1-isobutyl-1H-benzimidazole with hydrazine hydrate in a suitable solvent. Ethanol (B145695) is a commonly employed solvent for this reaction, providing good solubility for the reactants and facilitating the reaction at reflux temperature. The reaction is generally carried out for several hours to ensure complete conversion derpharmachemica.com.

StepReactantsReagentsSolventConditionsProduct
11-Isobutyl-1H-benzo[d]imidazol-2(3H)-onePOCl₃, PCl₅-Heating on a steam bath2-Chloro-1-isobutyl-1H-benzimidazole
22-Chloro-1-isobutyl-1H-benzimidazoleHydrazine hydrateEthanolRefluxThis compound

Precursor Synthesis Strategies

Synthesis of 1-Isobutyl-1H-benzimidazole Scaffold

The formation of the 1-isobutyl-1H-benzimidazole ring system can be achieved through condensation and cyclization reactions.

A primary method for the synthesis of benzimidazoles involves the condensation of o-phenylenediamine or its derivatives with carboxylic acids or their equivalents. To obtain the 1-isobutyl substituted product, N-isobutyl-o-phenylenediamine would be the ideal starting material. The synthesis of this precursor can be achieved through the N-alkylation of o-phenylenediamine with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

Once N-isobutyl-o-phenylenediamine is prepared, it can be condensed with a one-carbon synthon, such as formic acid, to yield 1-isobutyl-1H-benzimidazole. This reaction is typically carried out by heating the reactants together, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water researchgate.netorientjchem.org.

StepReactantsReagents/CatalystConditionsProduct
1o-Phenylenediamine, Isobutyl bromideBase (e.g., K₂CO₃)Heating in a suitable solvent (e.g., DMF)N-Isobutyl-o-phenylenediamine
2N-Isobutyl-o-phenylenediamineFormic acidHeating1-Isobutyl-1H-benzimidazole

An alternative approach to the 1-isobutyl-1H-benzimidazole scaffold involves the initial formation of a benzimidazol-2-one or benzimidazole-2-thione from o-phenylenediamine, followed by N-alkylation with an isobutyl halide.

For instance, o-phenylenediamine can react with urea (B33335) or carbon disulfide to form 1H-benzo[d]imidazol-2(3H)-one or 1H-benzo[d]imidazole-2(3H)-thione, respectively. These intermediates can then be N-alkylated with isobutyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to introduce the isobutyl group at the N1 position nih.gov. This N-alkylated intermediate can then be further processed to introduce the 2-hydrazino group as described in section 2.1.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. arkat-usa.orgresearchgate.net This technology is particularly advantageous in the synthesis of heterocyclic compounds like benzimidazoles. nih.govnih.gov The one-pot synthesis of the benzimidazole scaffold, a precursor to the target compound, can be efficiently carried out by the condensation-cyclization reaction between an appropriate 1,2-phenylenediamine (specifically, N-isobutyl-1,2-phenylenediamine) and a suitable one-carbon source, such as an aldehyde or carboxylic acid, under microwave irradiation. arkat-usa.orgdergipark.org.tr

The key benefits of using microwave energy include rapid and uniform heating of the reaction mixture, which minimizes the formation of side products. arkat-usa.org Various protocols have been developed, some employing catalysts like zeolites or operating under solvent-free ("dry media") conditions, which further enhances the environmental friendliness of the synthesis. dergipark.org.trmdpi.com While specific microwave-assisted synthesis of this compound is not extensively detailed, the synthesis of its core structure and related derivatives provides a clear blueprint for its potential application.

Table 1: Examples of Microwave-Assisted Synthesis of Benzimidazole Derivatives

Reactants Catalyst/Support Solvent Time Yield Reference
1,2-Diaminobenzene, Arylcarboxylic Acid Zeolite - Not Specified High dergipark.org.tr
1,2-Diaminobenzene, Aldehydes SiO₂/ZnCl₂ - Short High researchgate.net
1,2-Diaminobenzene, Aldehydes p-TsOH - Not Specified High researchgate.net
Transition-Metal-Free and Green Chemistry Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that avoid the use of hazardous reagents, solvents, and transition-metal catalysts. Many established methods for benzimidazole synthesis are inherently transition-metal-free, relying on acid catalysis for the condensation of o-phenylenediamines with carboxylic acids or their derivatives. dergipark.org.tr

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis

Method Key Features Advantages Reference
Solid-Support Synthesis Use of silica (B1680970) gel or clay (e.g., MK10) Solvent-free, easy product isolation mdpi.com
Catalyst-Free Grinding Mechanical activation of reactants Avoids solvents and catalysts mdpi.com
Aerobic Oxidation Uses air/O₂ as the oxidant Environmentally benign, inexpensive oxidant researchgate.net

Introduction of the Hydrazino Moiety at C2

The introduction of the hydrazino (-NHNH₂) group at the C2 position of the benzimidazole ring is a critical step in the synthesis of the title compound. This is typically achieved via nucleophilic substitution, where a suitable leaving group at the C2 position is displaced by hydrazine.

Two common precursors for this reaction are 2-chloro-benzimidazoles and 2-sulfonyl-benzimidazoles.

From 2-Chloro-benzimidazoles : The reaction of a 2-chloro-benzimidazole derivative with hydrazine hydrate is a direct and frequently used method. For instance, 2-chloro-1H-benzo[d]imidazole reacts with hydrazine hydrate in a solvent like ethanol, typically under reflux, to yield 2-hydrazinyl-1H-benzo[d]imidazole. Applying this to the target compound would involve reacting 2-chloro-1-isobutyl-1H-benzimidazole with hydrazine hydrate.

From 2-Sulfonyl-benzimidazoles : An alternative route involves the use of 1H-benzimidazole-2-sulfonic acid as the starting material. This precursor is itself synthesized by the oxidation of the corresponding 1H-benzimidazole-2-thiol. sci-hub.senih.gov The 2-sulfonic acid derivative is then refluxed with an excess of hydrazine hydrate for several hours to produce the 2-hydrazino-benzimidazole. sci-hub.senih.govresearchgate.net This method provides a reliable pathway to the desired product.

Table 3: Comparison of Precursors for Hydrazino Group Introduction

Precursor Reagent Typical Conditions Advantages Reference
2-Chloro-1-isobutyl-1H-benzimidazole Hydrazine Hydrate Reflux in Ethanol Direct, common starting material

Considerations for Scalability and Yield Optimization in Synthesis

Transitioning a synthetic protocol from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key areas for optimization include the choice of synthetic route, reaction conditions, and purification methods.

Route Selection: The choice between using a 2-chloro or a 2-sulfonyl precursor for the hydrazination step can impact scalability. The 2-chloro route may be more direct if the chlorinated intermediate is readily available, but handling phosphorus oxychloride (often used in its preparation) on a large scale poses safety and environmental challenges. The 2-sulfonyl route, while potentially longer, may involve less hazardous reagents. sci-hub.se

Yield Optimization:

Microwave Technology: Employing microwave-assisted synthesis on a larger scale can maintain the benefits of shorter reaction times and higher yields, although it requires specialized industrial microwave reactors. arkat-usa.org

Parameter Tuning: Systematically optimizing parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants is crucial. For the hydrazination step, controlling the amount of hydrazine hydrate and the reaction temperature can minimize side reactions and improve the yield of the desired product.

Catalyst Efficiency: In green chemistry approaches that utilize catalysts (e.g., clays (B1170129) or supported reagents), optimizing catalyst loading and investigating potential for recycling are important for cost reduction and sustainability on a large scale. mdpi.com

Process Efficiency: Adopting green chemistry principles, such as using solvent-free conditions or water as a solvent, can significantly improve the process mass intensity (PMI) by reducing waste. mdpi.com This not only lowers environmental impact but also reduces costs associated with solvent purchasing and disposal, making the process more economically viable for large-scale production.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Hydrazino Moiety (N-N bond and N-H bonds)

The hydrazino group is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms, a phenomenon known as the alpha effect. This makes it highly reactive toward electrophilic species, particularly carbonyl compounds.

The most prominent reaction of 2-hydrazino-benzimidazoles is their condensation with aldehydes and ketones. nih.gov This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) moiety on the electrophilic carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond (C=N).

The reaction between 2-Hydrazino-1-isobutyl-1H-benzimidazole and a carbonyl compound yields the corresponding hydrazone, also known as a Schiff base. This process is a reliable method for derivatizing the benzimidazole (B57391) core. The general reaction involves refluxing the 2-hydrazinobenzimidazole derivative with an appropriate aldehyde or ketone. sci-hub.se The formation of the new azomethine bond (-N=CH-) can be confirmed spectroscopically by the appearance of a characteristic C=N stretching vibration in the infrared (IR) spectrum and the disappearance of the N-H stretching vibrations of the hydrazine's NH2 group. nih.gov The products of these reactions are typically crystalline solids that can be purified by recrystallization. sci-hub.se

The efficiency of hydrazone synthesis is significantly influenced by the choice of solvent and other reaction conditions. Studies on the parent compound, 2-hydrazinobenzimidazole, have demonstrated that the reaction yield can be optimized by carefully selecting the solvent. Ethanol (B145695) has been identified as a superior solvent for these condensation reactions, providing higher yields compared to other solvents like methanol, water, or chloroform. nih.gov The protic nature and moderate polarity of ethanol are believed to support the effective solvation of both the benzimidazole substrate and the carbonyl compound, thereby facilitating the reaction. nih.gov A typical procedure involves refluxing the reactants in ethanol for approximately two hours. sci-hub.se

Table 1: Effect of Different Solvents on the Yield of Hydrazone Synthesis

This table, adapted from studies on 2-hydrazinobenzimidazole and benzaldehyde, illustrates how solvent choice impacts the product yield in condensation reactions. nih.gov

SolventReaction Time (hours)Yield (%)
Methanol681
Ethanol588
Water872
Acetonitrile765
Chloroform855
Dichloromethane858
No Solvent1043

The condensation reaction to form hydrazones is often accelerated by the use of an acid catalyst. researchgate.net While traditional acid catalysts like acetic acid are effective, research has focused on more environmentally friendly options. Citric acid has emerged as a highly efficient, eco-friendly catalyst for the synthesis of hydrazones from 2-hydrazinobenzimidazole. nih.gov Comparative studies have shown that citric acid can lead to excellent product yields (88–94%) that are significantly higher than those achieved with acetic acid (78–85%). nih.gov The use of a catalyst not only improves the yield but can also reduce the required reaction time. Technical iodine has also been reported as an effective catalyst for condensation reactions between hydrazides and carbonyl compounds in absolute ethanol under mild conditions. researchgate.net

Table 2: Comparison of Catalysts in Hydrazone Synthesis

Data derived from the synthesis of various hydrazones from 2-hydrazinobenzimidazole, showing the superior performance of citric acid over acetic acid. nih.gov

Carbonyl CompoundProductYield with Acetic Acid (%)Yield with Citric Acid (%)
4-Chlorobenzaldehyde3b8594
4-Methylbenzaldehyde3c8292
4-Methoxybenzaldehyde3d8393
2,4-Dichlorobenzaldehyde3f8090
2-Acetylnaphthalene3i7888

The hydrazino group in 2-hydrazino-benzimidazole derivatives is susceptible to oxidation. The course of the oxidation reaction can vary depending on the oxidizing agent and the reaction conditions. For instance, the oxidation of related 2-hydrazinobenzimidazoles with selenium dioxide in the presence of cuprous chloride has been shown to replace the hydrazino group with a chlorine atom, yielding the corresponding 2-chloro derivative. researchgate.net In other contexts, oxidation can proceed through the formation of a hetarenediazonium salt intermediate. researchgate.net The potential for the hydrazino group to undergo nitrosation to form nitrosamines under certain conditions has also been noted, although the benzimidazole ring itself may confer some stability against this reaction. nih.gov

Condensation Reactions with Carbonyl Compounds

Reactions at the Benzimidazole Nitrogen (N1)

In the parent 2-hydrazino-1H-benzimidazole, the N1 position possesses a proton that can be substituted, making it a site for reactions like alkylation. researchgate.net However, in the specific case of this compound, the N1 position is already occupied by an isobutyl group. This substitution is crucial as it precludes further electrophilic attack or alkylation at this nitrogen atom. The presence of the isobutyl group effectively directs any further derivatization attempts toward other reactive sites on the molecule, primarily the exocyclic hydrazino group. Therefore, the isobutyl substituent serves as a permanent protecting group for the N1 position, channeling the molecule's reactivity and defining its derivatization strategies.

N-Alkylation Strategies

N-alkylation of the hydrazino group in 2-hydrazinobenzimidazoles can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the alkyl halide. The isobutyl group at the N1-position of the benzimidazole ring sterically influences the approach of the alkylating agent.

Table 1: Illustrative N-Alkylation Reactions of 2-Hydrazinobenzimidazoles

Alkylating Agent Reaction Conditions Expected Product
Benzyl bromide Base (e.g., K₂CO₃), Solvent (e.g., DMF) 2-(2-Benzylhydrazinyl)-1-isobutyl-1H-benzimidazole
Ethyl iodide Base (e.g., NaH), Solvent (e.g., THF) 2-(2-Ethylhydrazinyl)-1-isobutyl-1H-benzimidazole

Note: This table presents plausible reactions based on general principles of N-alkylation of hydrazines and related nitrogen heterocycles.

N-Acylation Strategies

The hydrazino group is also susceptible to N-acylation when treated with acylating agents like acid chlorides or anhydrides. This reaction leads to the formation of stable N-acyl hydrazone derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 2: Representative N-Acylation Reactions of 2-Hydrazinobenzimidazoles

Acylating Agent Reaction Conditions Expected Product
Acetyl chloride Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) N'-(1-Isobutyl-1H-benzimidazol-2-yl)acetohydrazide
Benzoyl chloride Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) N'-(1-Isobutyl-1H-benzimidazol-2-yl)benzohydrazide

Note: The examples in this table are based on established N-acylation methodologies for hydrazino-substituted heterocycles.

Cyclization Reactions for Novel Heterocyclic Systems

The bifunctional nature of the 2-hydrazino group makes it an excellent precursor for the synthesis of various fused heterocyclic systems. Through condensation and subsequent cyclization reactions, novel ring systems can be constructed onto the benzimidazole core.

Formation of Fused Pyrazole (B372694) Derivatives

One of the most important applications of 2-hydrazinobenzimidazoles in heterocyclic synthesis is their conversion to pyrazolo[1,5-a]benzimidazoles. This is typically achieved by reacting the 2-hydrazino derivative with 1,3-dicarbonyl compounds or their equivalents. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the fused pyrazole ring.

For instance, the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in an acidic medium is expected to yield the corresponding 2-(1-isobutyl-1H-benzimidazol-2-yl)hydrazono derivative, which upon heating, would cyclize to form a pyrazolone-fused benzimidazole.

Strategies for Other Condensed Systems

Beyond pyrazoles, the reactive hydrazino group can be utilized to construct other fused heterocycles. For example, reaction with orthoesters can lead to the formation of triazolo[4,3-a]benzimidazoles. The reaction of a 2-hydrazinobenzimidazole with triethyl orthoformate, for instance, would introduce a formyl group which can then cyclize to form the fused triazole ring.

Similarly, condensation with carbon disulfide in the presence of a base can lead to the formation of a thione-substituted triazolo[4,3-a]benzimidazole derivative. These condensed heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Strategies for Further Functionalization of the Benzimidazole Core

The benzimidazole core itself offers opportunities for further functionalization, allowing for the modulation of the physicochemical and biological properties of the resulting derivatives. The positions on the benzene (B151609) ring (positions 4, 5, 6, and 7) are susceptible to electrophilic substitution reactions. chemicalbook.com

Electrophilic Aromatic Substitution:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring, typically at the 5- or 6-position. The exact position of substitution will be influenced by the directing effects of the existing substituents.

Halogenation: Reactions with halogens (e.g., Br₂ in acetic acid) can lead to the introduction of halogen atoms onto the benzimidazole core.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.

Nucleophilic Aromatic Substitution:

While less common, nucleophilic substitution on the benzimidazole core is also possible, particularly if an activating group (e.g., a nitro group) is present on the benzene ring. For example, a nitro-substituted benzimidazole can undergo nucleophilic displacement of the nitro group by various nucleophiles under specific conditions.

Furthermore, the C2-position of the benzimidazole ring can be susceptible to nucleophilic attack if a suitable leaving group is present. While the parent compound has a hydrazino group, synthetic strategies that start with a 2-halobenzimidazole could be employed to introduce the isobutyl and hydrazino groups sequentially, allowing for a wider range of functionalization at the C2-position.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure and reactivity of chemical compounds. These theoretical methods provide insights into the electronic properties that govern the behavior of a molecule. For benzimidazole (B57391) derivatives, these studies are crucial for applications in medicinal chemistry and materials science.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties with a good balance between accuracy and computational cost. DFT studies on benzimidazole derivatives typically involve geometry optimization, followed by the calculation of various electronic and structural parameters. Such studies on 2-Hydrazino-1-isobutyl-1H-benzimidazole would provide a fundamental understanding of its intrinsic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.comnih.gov

A hypothetical data table for the frontier molecular orbital analysis of this compound would look like this:

ParameterEnergy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available
Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. nih.govnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

A representative data table for NBO analysis would present key intramolecular interactions and their stabilization energies:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available
E(2) represents the stabilization energy.
Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where there is a high probability of finding an electron pair. nih.govresearchgate.net It provides a clear depiction of core electrons, covalent bonds, and lone pairs. nih.gov ELF analysis is a powerful tool for understanding the nature of chemical bonding in a molecule. researchgate.net

Conformational Analysis and Tautomerism

The flexibility of the hydrazino and isobutyl groups, along with the potential for different arrangements around the C=N double bond in its hydrazone derivatives, gives rise to various possible conformers and isomers.

Hydrazones derived from "this compound" can exist as E (entgegen) and Z (zusammen) geometric isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). Theoretical studies on similar benzimidazole-hydrazide-hydrazone compounds indicate that the E configuration is generally more stable than the Z configuration. sciencepublishinggroup.com This preference is often attributed to steric hindrance in the Z isomer, which forces bulky groups into closer proximity, leading to repulsion and higher energy. sciencepublishinggroup.com

The interconversion between E and Z isomers, or isomerization, can be induced thermally or photochemically. mdpi.com Computational models, such as Density Functional Theory (DFT), are employed to calculate the energy barriers for this isomerization. The process typically involves rotation around the C=N bond, passing through a high-energy transition state. mdpi.com In related acylhydrazone systems, it has been observed that the formation of intramolecular hydrogen bonds can stabilize one isomer over the other, thereby increasing the energy required for conversion. mdpi.com For hydrazone derivatives of "this compound," similar computational approaches can predict which isomer is thermodynamically favored and the energy required for their interconversion.

Beyond E/Z isomerism, the single bonds within the hydrazone moiety allow for different spatial arrangements, known as conformers. For benzimidazole-hydrazide-hydrazone structures, four main conformers can be identified: E/Z synperiplanar (Esp, Zsp) and E/Z antiperiplanar (Eap, Zap), which describe the orientation around the N-N and N-C bonds. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net

Theoretical calculations using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, have been used to determine the relative stability of these conformers in both the gas phase and in solution (e.g., using a solvent model like DMSO). sciencepublishinggroup.comresearchgate.net For analogous benzimidazole-hydrazide-hydrazones, the Esp conformer has been identified as the most stable, having the lowest Gibbs free energy. sciencepublishinggroup.comresearchgate.net The general order of stability is typically found to be Esp > Eap > Zsp > Zap. sciencepublishinggroup.comsciencepublishinggroup.com The energy differences between these conformers are often small enough (less than 10 kcal/mol) to suggest that multiple conformers can coexist at room temperature. sciencepublishinggroup.comsciencepublishinggroup.com These computational findings indicate that derivatives of "this compound" would likely exhibit a similar conformational landscape, with the Esp form being the most energetically favorable.

Table 1: Relative Stability of Benzimidazole-Hydrazide-Hydrazone Conformers
ConformerDescriptionRelative Stability OrderTypical Energy Difference (ΔG) from Most Stable
EspE-isomer, synperiplanar1 (Most Stable)0 kcal/mol
EapE-isomer, antiperiplanar2Low
ZspZ-isomer, synperiplanar3Moderate
ZapZ-isomer, antiperiplanar4 (Least Stable)Up to 10 kcal/mol

Theoretical Prediction of Spectroscopic Parameters (UV-Vis, NMR)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the electronic transitions between molecular orbitals, TD-DFT can estimate the maximum absorption wavelengths (λmax). researchgate.net For benzimidazole-based hydrazones, these calculations help to understand how different substituents and conformations affect the electronic structure and, consequently, the color and photochemical properties of the molecule. researchgate.net

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the theoretically predicted spectra of different possible isomers and conformers with experimental data, researchers can confirm the structure of the synthesized compound. mdpi.com For "this compound," such calculations would be crucial for assigning specific protons and carbons in its NMR spectra and for confirming its three-dimensional structure in solution.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for predicting how a molecule like "this compound" might interact with biological targets, providing a rationale for its potential therapeutic effects.

Prediction of Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. dovepress.com This method uses scoring functions to estimate the binding affinity, which is often reported as a binding energy (in kcal/mol). nih.gov

For benzimidazole derivatives, docking studies have been widely used to explore their interactions with various enzymes and receptors. ijpsjournal.com For instance, benzimidazole-hydrazone hybrids have been docked into the active sites of enzymes like carbonic anhydrase to predict their inhibitory potential. nih.govnih.gov These studies typically reveal key interactions, such as:

Hydrogen bonds: Formed between the N-H or C=O groups of the hydrazone moiety and amino acid residues in the target's active site. ijpsjournal.com

Hydrophobic interactions: Involving the benzimidazole ring and the isobutyl group with nonpolar pockets of the protein. ijpsjournal.com

Pi-stacking: Interactions between the aromatic benzimidazole ring and aromatic amino acid residues like tyrosine or phenylalanine.

By performing docking studies with "this compound" against various known drug targets (e.g., kinases, tubulin, viral enzymes), researchers can generate hypotheses about its mechanism of action and prioritize it for further experimental testing. nih.gov

Table 2: Common Biological Targets for Benzimidazole Derivatives in Docking Studies
Target ClassSpecific ExampleKey Interacting MoietyReference PDB ID(s)
EnzymesCarbonic Anhydrase IIHydrazone, Benzimidazole N-H1A42
EnzymesDNA GyraseBenzimidazole ring6RKS
Structural ProteinsBeta-tubulinBenzimidazole core1SA0
EnzymesH+-K+ ATPaseBenzimidazole core5Y0B

Molecular Dynamics Simulations for Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for an assessment of the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.govsemanticscholar.org

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms over time from their initial position. A stable RMSD value suggests the complex has reached equilibrium and is not undergoing major conformational changes. nih.govsemanticscholar.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stabilized by the ligand binding. semanticscholar.org

For a complex of "this compound" with a target protein, a successful MD simulation would show low and stable RMSD and Rg values, confirming that the binding pose predicted by docking is stable over time. nih.gov This provides stronger evidence of a favorable and potentially lasting interaction.

In Silico Screening and Bioactivity Prediction

In silico screening and bioactivity prediction are powerful computational tools that accelerate the drug discovery process by identifying promising candidates from large virtual libraries of compounds. These methods leverage computational models to predict the biological activity of molecules, thereby reducing the time and cost associated with experimental screening. For novel compounds like this compound, in silico approaches can provide initial insights into their potential therapeutic applications.

The process often begins with the prediction of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as toxicity (ADMET). nih.gov Various computational models and filters, such as Lipinski's rule of five, are used to assess the "drug-likeness" of a compound. researchgate.net These predictions help to identify molecules with favorable pharmacokinetic profiles that are more likely to succeed in clinical trials. nih.gov

Following the initial ADMET assessment, molecular docking is a commonly used technique to predict the binding mode and affinity of a ligand to a specific protein target. biointerfaceresearch.com This method involves computationally placing the ligand into the binding site of the protein and scoring the different poses based on their predicted interaction energies. biointerfaceresearch.com For benzimidazole derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating the structural basis for their biological activities, which range from anticancer to antimicrobial. mdpi.comnih.gov

Furthermore, bioactivity prediction can be performed using quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their biological activity to predict the activity of new, untested compounds. While specific QSAR models for this compound may not exist, general models for benzimidazole-containing compounds can offer valuable predictions for their potential biological effects. nih.gov

Table 2: Common In Silico Prediction Parameters and Their Significance

ParameterSignificance in Drug Discovery
Molecular Weight Influences absorption and distribution.
LogP A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors/Acceptors Important for molecular recognition and binding to protein targets.
Topological Polar Surface Area (TPSA) Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Binding Affinity (e.g., from docking) Predicts the strength of the interaction between a ligand and its target protein.

This table outlines key parameters evaluated during in silico screening and their general importance in assessing the therapeutic potential of a compound.

Biological Activity and Mechanistic Studies

Anticancer Research

No data available.

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the biological activity of the chemical compound "2-Hydrazino-1-isobutyl-1H-benzimidazole" that would allow for the generation of the requested article.

Extensive searches for studies on its antiproliferative effects, molecular mechanisms of anticancer action (including apoptosis induction, inhibition of cell proliferation pathways, and interference with tubulin polymerization), and enzyme inhibition properties have not yielded any results for this particular molecule. The provided outline requires detailed research findings and data tables which are not available in the public domain for this specific compound.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" as requested. Any attempt to do so would involve speculation or the use of data from related but structurally different compounds, which would violate the strict requirement of focusing exclusively on the specified molecule.

Enzyme Inhibition Studies

Other Enzyme Targets and Binding Mechanisms

While the primary mechanism of action for many benzimidazole (B57391) derivatives involves tubulin, research has explored other potential enzyme targets. The core structure of 2-hydrazino-1H-benzimidazole and its analogues allows for interaction with various biological macromolecules. One of the most significant mechanisms identified for the anthelmintic and anticancer effects of benzimidazole hydrazones is the disruption of microtubule polymerization. sci-hub.senih.gov These compounds are suggested to bind to β-tubulin, a critical protein for the formation of microtubules, which are essential for cell division, motility, and structure. nih.gov

Molecular docking simulations have helped to clarify the binding mode of these derivatives. Studies have shown that certain 2-hydrazino-1H-benzimidazole derivatives fit into the colchicine-binding site of tubulin. sci-hub.senih.gov This interaction inhibits the polymerization of tubulin into microtubules, ultimately leading to cell cycle arrest and apoptosis. This mechanism is analogous to other known tubulin-binding agents like nocodazole. sci-hub.semdpi.com

In addition to tubulin, other enzymatic pathways have been considered. For instance, the potential for neurotoxic effects via acetylcholinesterase (AChE) inhibition was investigated for some promising anthelmintic benzimidazolyl-2-hydrazones. The results indicated that these specific compounds did not significantly affect AChE activity, suggesting a favorable safety profile in this regard. nih.gov

Antiparasitic Research

The benzimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery. nih.gov Derivatives of 2-hydrazino-1H-benzimidazole, specifically hydrazones, have been a focus of research for developing new agents against various parasitic organisms, particularly helminths.

Extensive in vitro research has demonstrated the potent anthelmintic effects of 2-hydrazino-1H-benzimidazole derivatives against several parasitic worms. A significant number of studies have focused on their efficacy against Trichinella spiralis, a nematode responsible for trichinosis. rsc.org

In one study, a series of new benzimidazolyl-2-hydrazones bearing hydroxyl and methoxy (B1213986) groups were tested against the muscle larvae of T. spiralis. Several of these compounds exhibited superior activity compared to the clinically used drugs albendazole (B1665689) and ivermectin. rsc.orgnih.gov Notably, compounds identified as 5b (a 2,3-dihydroxy hydrazone) and 5d (a 3,4-dihydroxy hydrazone) achieved 100% effectiveness in killing the parasitic larvae after a 24-hour incubation period at concentrations of both 50 and 100 µg/ml. rsc.orgnih.gov Other derivatives with different substitutions also showed high larvicidal effects, often exceeding 90% efficacy. nih.gov

Another study confirmed these findings, identifying two compounds, 7i and 7j (both 3-hydroxybenzylidene derivatives), that exerted 100% anthelmintic activity against T. spiralis larvae after 24 hours. sci-hub.senih.gov

The activity of these compounds is not limited to T. spiralis. Research on other helminths, such as Dicrocoelium lanceatum (lancet fluke) and Fasciola hepatica (liver fluke), has also shown promising results. The coordination of benzimidazole-2-yl hydrazine (B178648) ligands with zinc (II) ions was found to enhance anthelmintic activity, in some cases by 1.5 to 2 times compared to the free ligands. mdpi.com One such zinc complex achieved 100% efficacy against both fluke species. mdpi.com

Compound/DerivativeParasitic OrganismConcentrationIncubation Time (hours)Observed Efficacy (%)Reference
2,3-Dihydroxy Hydrazone (5b)Trichinella spiralis50 & 100 µg/ml24100 rsc.orgnih.gov
3,4-Dihydroxy Hydrazone (5d)Trichinella spiralis50 & 100 µg/ml24100 rsc.orgnih.gov
2-Hydroxy Hydrazone (5a)Trichinella spiralis100 µg/ml2490 nih.gov
2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone (7i)Trichinella spiralisNot Specified24100 sci-hub.senih.gov
2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone (7j)Trichinella spiralisNot Specified24100 sci-hub.senih.gov
Zinc Complex (1)Dicrocoelium lanceatum & Fasciola hepaticaNot SpecifiedNot Specified100 mdpi.com

The primary proposed mechanism for the anthelmintic action of 2-hydrazino-1H-benzimidazole derivatives is their interaction with helminth β-tubulin. nih.gov By binding to this protein, the compounds inhibit its polymerization, which is necessary for the formation and maintenance of microtubules. sci-hub.senih.gov Microtubules are vital for numerous cellular functions in the parasite, including cell division, nutrient absorption, and motility. Their disruption leads to paralysis and death of the organism. nih.gov This mechanism is well-established for the broader class of benzimidazole anthelmintics. nih.gov

In addition to direct parasiticidal action, some research has focused on developing compounds that also address the physiological stress induced by parasitic infections. Studies have shown that parasites like T. spiralis can induce oxidative stress in the host. rsc.orgnih.govunl.pt Consequently, benzimidazole-hydrazone derivatives have been designed to possess combined anthelmintic and antioxidant properties, which may help improve the antioxidant status of the infected host. rsc.orgnih.gov

Anticonvulsant Potential

The benzimidazole nucleus is recognized as a key pharmacophore for anticonvulsant activity. nih.gov Various derivatives, including those incorporating a hydrazone, semicarbazone, or thiosemicarbazone moiety, have been synthesized and evaluated for their potential to control seizures. dovepress.com

Screening of novel 2-hydrazino-1H-benzimidazole derivatives has been conducted using standard models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Several compounds have demonstrated potent anticonvulsant effects in these models, indicating their potential as antiepileptic agents. nih.govresearchgate.net

The mechanism behind the anticonvulsant activity of these compounds is believed to involve their interaction with specific biological targets in the central nervous system. Molecular docking studies have been employed to elucidate these interactions at the atomic level. For a series of active hydrazone derivatives, docking simulations revealed interactions with the 1OHV protein. dovepress.com

The binding of these anticonvulsant compounds is stabilized by the formation of multiple hydrogen bonds with key amino acid residues within the protein's binding site. Specifically, hydrogen bonding interactions have been identified with residues such as Lysine 329 (LYS329A), Glutamine 301 (GLN301A), and Threonine 353 (THR353B). dovepress.com These hydrogen bonds are crucial for the affinity and efficacy of the compounds as anticonvulsants, highlighting the importance of the hydrazone moiety in facilitating these critical molecular interactions. dovepress.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 2-hydrazino-1H-benzimidazole derivatives. Research has identified key structural features that influence their anthelmintic and cytotoxic properties.

For anthelmintic activity against T. spiralis, the substitution pattern on the arylidene (benzylidene) moiety of the hydrazone plays a significant role. The presence of hydroxyl (-OH) and/or methoxy (-OCH₃) groups favorably modulates the activity. nih.gov

Hydroxy Substituents : Compounds with a 3-hydroxy group on the phenyl ring were found to be among the most active anthelmintic agents. sci-hub.se Dihydroxy-substituted derivatives also showed potent activity, with 2,3-dihydroxy and 3,4-dihydroxy compounds demonstrating 100% efficacy. rsc.orgnih.gov

Benzimidazole Core Substitution : The addition of a methyl group at the 5(6)-position of the core benzimidazole ring was shown to increase anthelmintic activity compared to the unsubstituted analogue. sci-hub.se

For antiproliferative activity against cancer cell lines, a different SAR trend was observed. The activity was found to decrease in the following order based on the substitution on the phenyl ring:

Meta/ortho heterosubstituted derivatives with both -OH and -OCH₃ groups. mdpi.com

Disubstituted analogues with two -OCH₃ groups in the meta-position. mdpi.com

Monosubstituted derivatives with a single -OH or -OCH₃ group. mdpi.com

Dihydroxy-substituted derivatives. mdpi.com

This indicates that the structural requirements for optimal anthelmintic activity and anticancer cytotoxicity are distinct, allowing for the selective design of compounds targeting one activity over the other.

Influence of the Isobutyl Group at N1 on Biological Activity

The nature of the substituent at the N1 position of the benzimidazole ring plays a crucial role in determining the biological properties of the resulting compounds. nih.gov The introduction of an isobutyl group, a branched alkyl chain, can significantly impact factors such as steric hindrance, lipophilicity, and interaction with biological targets.

Research into N-substituted benzimidazole-derived Schiff bases has provided insights into the role of the N1-isobutyl group. In one study, a 4-N,N-dimethylamino-substituted Schiff base bearing an N1-isobutyl side chain demonstrated selective antiproliferative activity against colorectal carcinoma (HCT-116). mdpi.com Another derivative, which combined the N1-isobutyl side chain with a cyano group on the benzimidazole nucleus and a 4-N,N-diethylamino-2-hydroxyphenyl moiety, displayed moderate activity against three different cancer cell lines, with IC50 values ranging from 32.8 to 47.6 µM. mdpi.com

Comparative studies involving different alkyl chains at the N1 position help to elucidate the specific contribution of the isobutyl group. For instance, in a series of N-substituted-2-aminobenzimidazoles, the N-hexyl-substituted derivative showed broad but modest activity against all tested cancer cell lines, suggesting that simply increasing the length of the linear alkyl chain does not uniformly enhance potency. mdpi.com In another study on benzimidazole acrylonitriles, an N,N-diethylamino-substituted derivative with an N1-isobutyl substituent was identified as the most potent system, though it did not exhibit significant selectivity towards the tested cancer cell lines. semanticscholar.org This highlights the complex interplay between the N1-substituent and other parts of the molecule in determining both the potency and selectivity of the biological effect.

Table 1: Antiproliferative Activity of Selected N-Substituted Benzimidazole Derivatives

Compound/Substituents Cancer Cell Line Activity (IC50 µM)
N1-Isobutyl, 4-N,N-dimethylamino Schiff base HCT-116 (Colorectal Carcinoma) Selective Activity
N1-Isobutyl, Cyano, 4-N,N-diethylamino-2-hydroxy Schiff base Various 32.8–47.6
N1-Hexyl, 2-amino Various Broad but modest activity
N1-Isobutyl, N,N-diethylamino acrylonitrile Various Most potent in series

Role of the Hydrazino Moiety in Biological Target Binding

The hydrazino (-NHNH2) group at the C2 position is a key functional moiety that is often a precursor to the pharmacologically active hydrazone form. researchgate.netnih.gov The condensation of the 2-hydrazino group with various aldehydes or ketones yields benzimidazole-hydrazone derivatives, which exhibit a broad spectrum of biological activities. The resulting imine group (-C=N-) within the hydrazone linkage is considered crucial for biological activity. researchgate.net

Molecular docking studies have illuminated the role of the hydrazone moiety in binding to biological targets. The nitrogen atoms in the hydrazone structure can act as both electrophilic and nucleophilic centers, facilitating strong hydrogen bonding interactions with enzymes and receptors. researchgate.netekb.eg For example, docking studies of benzimidazole-hydrazone derivatives into the active site of VEGFR-2, a key target in cancer therapy, revealed specific binding interactions. These compounds formed hydrogen bonds with the amino acid residue Cys919 and established pi-cation interactions with Asp1046, mimicking the binding mode of known inhibitors like Sorafenib.

Similarly, docking analyses of other benzimidazole-hydrazone compounds with carbonic anhydrase IX, another cancer-related enzyme, have demonstrated critical interactions. nih.gov The ability of the hydrazone moiety to form these directed interactions underscores its importance as a versatile pharmacophore for establishing high-affinity binding to protein targets.

Table 2: Molecular Docking Interactions of Benzimidazole-Hydrazone Derivatives

Biological Target Interacting Residues Type of Interaction
VEGFR-2 Cys919 Hydrogen Bond
VEGFR-2 Asp1046 Pi-Cation

Impact of Substituents on Derived Hydrazones

The biological activity of benzimidazole-hydrazones can be finely tuned by introducing various substituents onto the aryl ring derived from the aldehyde or ketone precursor. This modification allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. researchgate.netrsc.org

Studies on anthelmintic agents have shown that the presence and position of hydroxyl groups on the phenyl ring of the hydrazone are critical. rsc.org Hydrazones bearing hydroxyl groups demonstrated remarkable activity against Trichinella spiralis. Specifically, a hydroxyl group at the 3-position of the phenyl ring was found to be particularly beneficial for activity. The introduction of a second or third hydroxyl group further enhanced the anthelmintic effect. rsc.org

In the context of antifungal agents, a series of benzimidazole phenylhydrazone derivatives were evaluated against phytopathogenic fungi. nih.gov The SAR analysis revealed that substituents on the phenyl ring significantly influenced activity. For instance, compound 6f , bearing a 2,4-difluorophenyl moiety, exhibited the most potent inhibitory activity against Rhizoctonia solani and Magnaporthe oryzae with EC50 values of 1.20 and 1.85 µg/mL, respectively. nih.gov This suggests that electron-withdrawing groups at specific positions can enhance antifungal potency.

Antiproliferative studies have also highlighted the importance of hydrazone substituents. In a series of Schiff bases, a derivative with a 4-N,N-diethylamino-2-hydroxyphenyl ring showed a more pronounced impact on activity compared to those with 4-N,N-dimethylaminophenyl or 4-nitrophenyl rings. mdpi.comresearchgate.net

Table 3: Structure-Activity Relationship (SAR) of Substituents on Derived Hydrazones

Biological Activity Favorable Substituents on Aryl Ring Key Findings
Anthelmintic Hydroxyl (-OH) groups Remarkable activity; 3-OH position is particularly effective. Multiple -OH groups enhance potency. rsc.org
Antifungal 2,4-Difluoro Potent inhibition of R. solani and M. oryzae. nih.gov
Antiproliferative 4-N,N-diethylamino-2-hydroxy Pronounced impact on activity compared to other substituted phenyl rings. mdpi.comresearchgate.net

Correlation of Lipophilicity with Biological Potency

Lipophilicity, often quantified as the partition coefficient (log P), is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic behavior of drug molecules. For benzimidazole derivatives, a moderate degree of lipophilicity is generally considered favorable, as it allows the compound to traverse biological membranes to reach intracellular targets. nih.govacs.org However, excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability. acs.org

Similarly, substituents on the hydrazone moiety also affect lipophilicity. The addition of halogen atoms, such as in the 2,4-difluorophenyl-substituted antifungal agent, significantly increases lipophilicity, which may contribute to its enhanced membrane penetration and potent activity. nih.gov Conversely, the introduction of polar groups like hydroxyls can decrease lipophilicity but may enhance interactions with the target site through hydrogen bonding, as seen in the potent anthelmintic hydrazones. rsc.org This creates a complex relationship where the optimal lipophilicity for a given biological target must be balanced with other factors, such as solubility and specific receptor interactions. Quantitative structure-activity relationship (QSAR) studies on benzimidazole derivatives have confirmed that lipophilicity parameters are key descriptors in models predicting antifungal activity. worldscientific.comresearchgate.net

Table 4: Qualitative Correlation of Substituents with Lipophilicity and Potency

Substituent Group General Effect on Lipophilicity Observed Impact on Biological Potency
N1-Isobutyl Increase Associated with potent antiproliferative activity. mdpi.comsemanticscholar.org
Aryl-F, -Cl Increase Potent antifungal activity observed with difluoro-substitution. nih.gov
Aryl-OH Decrease Potent anthelmintic activity, likely due to enhanced target binding. rsc.org
Aryl-N(Alkyl)2 Increase Associated with significant antiproliferative activity. mdpi.com

Applications Beyond Biomedical Fields

Role as Versatile Building Blocks in Organic Synthesis

The hydrazino group at the 2-position of the benzimidazole (B57391) ring is a key functional group that imparts significant versatility to 2-Hydrazino-1-isobutyl-1H-benzimidazole as a building block in organic synthesis. This functionality allows for a variety of chemical transformations, leading to the formation of a wide array of more complex heterocyclic systems. The presence of the isobutyl group at the 1-position of the benzimidazole ring can also influence the solubility and reactivity of the molecule and its derivatives.

The primary utility of 2-hydrazino-benzimidazoles in organic synthesis is as a precursor for the construction of fused heterocyclic systems. The hydrazino moiety can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones can then be cyclized to yield a variety of fused ring systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused benzimidazoles. Similarly, cyclization reactions with other appropriate reagents can afford triazole, tetrazole, or other heterocyclic moieties fused to the benzimidazole core.

Detailed research has demonstrated the synthetic utility of the broader class of 2-hydrazino-1H-benzimidazoles. For example, the condensation of 2-hydrazino-1H-benzimidazole with various aldehydes and ketones is a common strategy to produce a diverse library of benzimidazolyl-2-hydrazones. semanticscholar.orgnih.gov These reactions are typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. nih.govnih.gov The resulting hydrazones are often stable, crystalline solids that can be readily purified.

Furthermore, these hydrazones can serve as intermediates for further synthetic elaborations. The azomethine (-C=N-) bond in the hydrazone linkage can be a site for addition reactions, or the entire hydrazone moiety can participate in cycloaddition reactions to build more complex molecular architectures. The synthesis of various heterocyclic compounds, such as pyrimido[1,2-a]benzimidazole (B3050247) derivatives, has been achieved using related 2-aminobenzimidazole (B67599) Schiff bases, highlighting the synthetic potential of the amino/hydrazino functionality at the 2-position of the benzimidazole ring. rsc.org

The isobutyl group at the N1 position, while not directly participating in many of these cyclization reactions, plays a crucial role in modifying the physical and chemical properties of the resulting compounds. It can enhance solubility in organic solvents, which is advantageous for subsequent synthetic steps and purification processes. Moreover, the steric and electronic effects of the isobutyl group can influence the regioselectivity and stereoselectivity of certain reactions.

A summary of representative heterocyclic systems synthesized from 2-hydrazino-benzimidazole precursors is presented in the interactive table below.

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Hydrazino-benzimidazole Derivatives
ReactantResulting Heterocyclic SystemGeneral Reaction Type
Aldehydes/KetonesBenzimidazolyl-2-hydrazonesCondensation
β-DiketonesPyrazole-fused benzimidazolesCondensation followed by Cyclization
IsothiocyanatesThiadiazole-fused benzimidazolesAddition followed by Cyclization
Carbon disulfideTriazolo[4,3-a]benzimidazole-3-thioneCyclocondensation

Applications in Catalysis as Organic Ligands

The benzimidazole ring system and the attached hydrazino group in this compound provide multiple coordination sites for metal ions, making it and its derivatives promising candidates for use as organic ligands in catalysis. The nitrogen atoms of the benzimidazole ring and the hydrazino group can act as Lewis bases, donating their lone pairs of electrons to form stable complexes with a variety of transition metals. The isobutyl group can also influence the steric environment around the metal center, which can in turn affect the catalytic activity and selectivity of the resulting metal complex.

The formation of metal complexes with benzimidazole-based ligands is well-documented. chemistryjournal.net These complexes have been explored for a range of catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific coordination mode of the ligand to the metal center can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. In the case of 2-hydrazino-benzimidazole derivatives, chelation involving one of the benzimidazole nitrogens and a nitrogen from the hydrazino group is a common binding motif.

While specific catalytic applications of metal complexes derived directly from this compound are not extensively reported in the literature, the catalytic potential can be inferred from studies on related structures. For example, metal complexes of hydrazones, which can be readily synthesized from 2-hydrazino-benzimidazoles, have shown catalytic activity in various organic transformations. researchgate.net Ruthenium complexes with acylhydrazone ligands have been successfully employed as catalysts for the N-alkylation of hydrazides. rsc.org

The nature of the N-substituent on the benzimidazole ring can play a significant role in the catalytic performance of the corresponding metal complex. The isobutyl group, with its moderate steric bulk, can create a specific pocket around the metal center, potentially leading to enhanced selectivity in catalytic reactions. Furthermore, the electronic properties of the benzimidazole ring can be tuned by the N-substituent, which can also impact the catalytic activity.

The table below summarizes the catalytic applications of some metal complexes with related benzimidazole and hydrazone ligands.

Table 2: Catalytic Applications of Metal Complexes with Related Ligands
Ligand TypeMetal IonCatalytic Application
Benzimidazole-based NHCPalladium(II)Direct C-H arylation
AcylhydrazoneRuthenium(II)N-alkylation of hydrazides
HydrazoneManganese(II)Oxidation of olefins
2-(4-nitrophenyl)-1H-benzimidazoleTransition MetalsOrganic transformations, polymerization

Potential in Materials Science

The benzimidazole moiety is a well-known component of high-performance polymers, most notably polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability, making them suitable for demanding applications in aerospace, electronics, and filtration membranes. nih.gov The incorporation of an N-isobutyl group onto the benzimidazole unit, as in this compound, offers a pathway to modify the properties of such polymers.

N-substitution of polybenzimidazoles has been shown to have a significant impact on their physical properties. researchgate.net The presence of alkyl groups on the nitrogen atom of the benzimidazole ring disrupts the strong intermolecular hydrogen bonding that is characteristic of unsubstituted PBIs. This disruption can lead to improved solubility in common organic solvents, which is a major advantage for polymer processing and the fabrication of films and membranes. researchgate.net The introduction of an isobutyl group would be expected to follow this trend, enhancing the processability of polymers derived from this monomer.

The improved solubility of N-alkylated PBIs comes at the cost of a reduction in their thermal stability compared to the parent, unsubstituted polymers. researchgate.net However, these materials still retain high decomposition temperatures and glass transition temperatures, making them suitable for many high-temperature applications. The steric bulk of the isobutyl group can also increase the free volume within the polymer matrix, which can be beneficial for applications such as gas separation membranes. researchgate.net

While the direct polymerization of this compound into a high-performance polymer has not been extensively studied, its potential as a monomer or a comonomer in the synthesis of novel polybenzimidazoles is significant. The hydrazino group could be utilized for cross-linking reactions, further enhancing the mechanical and thermal properties of the resulting polymer network. Alternatively, the hydrazino group could be chemically modified prior to polymerization to introduce other desirable functionalities into the polymer backbone.

The table below compares the effects of N-substitution on the properties of polybenzimidazoles based on available research on related N-alkylated systems.

Table 3: Effect of N-Alkylation on Polybenzimidazole (PBI) Properties
PropertyUnsubstituted PBIN-Alkylated PBI (General)Potential Influence of N-isobutyl Group
SolubilityPoor in common organic solventsImproved solubilityEnhanced solubility in organic solvents
Thermal StabilityVery highReduced compared to unsubstituted PBIHigh, but likely lower than unsubstituted PBI
Intermolecular Hydrogen BondingStrongEliminated or reducedSignificantly reduced
Free VolumeLowIncreasedIncreased due to steric bulk
ProcessabilityDifficultImprovedEnhanced processability for film and membrane fabrication

Future Research Directions

Development of Novel Synthetic Pathways

The future development of therapeutics based on 2-Hydrazino-1-isobutyl-1H-benzimidazole hinges on the availability of efficient and versatile synthetic routes. While general methods for the synthesis of 2-hydrazinobenzimidazoles exist, research should focus on pathways specifically optimized for the isobutyl-substituted analog. sci-hub.se

Future investigations should explore:

Greener Synthetic Approaches: The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research could focus on utilizing greener solvents, catalyst-free reactions, or microwave-assisted synthesis to produce this compound and its derivatives, minimizing waste and energy consumption.

Solid-Phase Synthesis: For the rapid generation of a library of derivatives, solid-phase synthesis offers a powerful tool. Attaching the benzimidazole (B57391) core or a precursor to a solid support would enable the efficient and systematic variation of the hydrazino side chain, facilitating structure-activity relationship (SAR) studies.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and product purity. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for further pre-clinical and clinical investigations.

Identification and Elucidation of New Biological Targets

While the broader class of benzimidazoles is known to interact with a variety of biological targets, the specific targets of this compound remain largely uncharacterized. nih.gov Future research should be directed towards identifying and validating its molecular targets to understand its mechanism of action and therapeutic potential.

Key research areas include:

High-Throughput Screening: Screening this compound and its derivatives against a wide range of biological targets, such as enzymes, receptors, and protein-protein interactions, using high-throughput screening (HTS) technologies could rapidly identify potential therapeutic applications.

Chemical Proteomics: Advanced chemical proteomics approaches, such as activity-based protein profiling (ABPP), can be employed to identify the direct protein targets of this compound in a cellular context. This would provide invaluable insights into its mode of action.

Target Validation: Once potential targets are identified, rigorous validation using genetic and pharmacological approaches will be crucial. This includes techniques like RNA interference (RNAi) or CRISPR-Cas9 to confirm the role of the identified target in the observed biological effect.

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

The inherent reactivity of the hydrazino group in this compound makes it an excellent handle for chemical modification, allowing for the design and synthesis of a diverse array of derivatives with potentially improved potency and selectivity. researchgate.netlongdom.org

Future design and synthesis efforts should focus on:

Hydrazone Formation: The condensation of the hydrazino group with a variety of aldehydes and ketones can generate a library of hydrazone derivatives. sci-hub.senih.gov This approach has been successful for other 2-hydrazinobenzimidazoles, leading to compounds with potent anthelmintic and anticancer activities. researchgate.netmdpi.com

Cyclization Reactions: The hydrazino moiety can participate in various cyclization reactions to form novel heterocyclic systems fused to the benzimidazole core, such as triazoles or pyrazoles. These new scaffolds could exhibit unique pharmacological profiles.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of newly synthesized derivatives is essential. This involves correlating the structural modifications with changes in biological activity to identify the key chemical features responsible for potency and selectivity.

Derivative ClassPotential Biological ActivityRationale
HydrazonesAnticancer, Anthelmintic, AntimicrobialThe azomethine group (-N=CH-) can be crucial for binding to biological targets.
TriazolesAnticancer, AntimicrobialThe five-membered triazole ring is a known pharmacophore in many drugs.
PyrazolesAnti-inflammatory, AnalgesicThe pyrazole (B372694) ring is another important heterocyclic motif in medicinal chemistry.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches can significantly accelerate the drug discovery process. nih.gov For this compound, this integrated approach can guide the design of more potent and selective derivatives.

Future research should leverage:

Molecular Docking: In silico docking studies can predict the binding modes of this compound and its derivatives to the active sites of potential biological targets. mdpi.com This can help in prioritizing compounds for synthesis and biological evaluation.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule, aiding in the interpretation of experimental data.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development.

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound, paving the way for the development of novel and effective drugs for a range of diseases.

Q & A

Q. Characterization :

  • IR Spectroscopy : Identifies functional groups (e.g., S-H, N-H).
  • NMR : ¹H and ¹³C NMR resolve proton environments and carbon frameworks.
  • Mass Spectrometry (ESI-MS) : Validates molecular weights (e.g., m/z peaks matching theoretical values) .

How can researchers optimize the condensation of 2-hydrazinyl intermediates with aldehydes/ketones?

Advanced
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., K₂CO₃) conditions improve yields .
  • Temperature Control : Reflux conditions (70–90°C) balance reaction rate and byproduct suppression.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products.

Example : In the synthesis of 4a-t, aldehydes with electron-withdrawing groups required longer reaction times (24–48 hrs) compared to electron-donating substituents (12–18 hrs) .

What computational methods predict the electronic properties of 2-hydrazino-benzimidazole derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : The B3LYP/6-31G* basis set calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potentials.
    • Applications: Predicts reactivity sites (e.g., nucleophilic hydrazine groups) and charge distribution .
  • Molecular Docking : Evaluates binding affinities to biological targets (e.g., enzymes relevant to anticonvulsant activity) .

How are crystallographic techniques applied to resolve the structure of benzimidazole derivatives?

Q. Advanced

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
    • Refinement : SHELXL refines atomic coordinates and thermal parameters. Example: R factor < 0.04 for high-resolution data .
  • ORTEP-3 : Generates thermal ellipsoid diagrams to visualize molecular packing and hydrogen-bonding networks .

How can contradictory NMR or mass spectrometry data be resolved during characterization?

Q. Advanced

  • Unexpected NMR Peaks :
    • Tautomerism : Hydrazine groups may exhibit keto-enol tautomerism. Variable-temperature NMR (e.g., 25–60°C) can stabilize dominant forms .
    • Impurities : HPLC (C18 column, acetonitrile/water) removes byproducts.
  • Mass Spec Discrepancies : High-resolution MS (HRMS) distinguishes isotopic patterns. For example, a +2 amu shift may indicate residual solvent adducts .

What methodologies evaluate the biological activity of 2-hydrazino-benzimidazole derivatives?

Q. Advanced

  • Anticonvulsant Assays :
    • Maximal Electroshock (MES) Test : Measures seizure suppression in rodent models.
    • Subcutaneous Pentylenetetrazole (scPTZ) Test : Evaluates clonic seizure thresholds .
  • Antimicrobial Screening :
    • MIC (Minimum Inhibitory Concentration) : Broth microdilution against S. aureus or E. coli.
    • Structure-Activity Relationships (SAR) : Electron-deficient aryl groups enhance potency .

How do reaction conditions influence regioselectivity in benzimidazole functionalization?

Q. Advanced

  • Electrophilic Substitution :
    • Nitration at C-5/C-6 positions is favored under HNO₃/H₂SO₄ at 0°C.
    • Steric effects from the isobutyl group direct substitutions to less hindered sites .
  • N-Alkylation : Phase-transfer catalysis (e.g., TBAB) improves yields in biphasic systems (water/dichloromethane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.